
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as PTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTQ is a heterocyclic organic compound that contains a thiazole, pyridine, quinoline, and thiophene ring in its structure. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 404.48 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase enzymes, which are involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of various kinases and phosphatases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase enzymes, the inhibition of various kinases and phosphatases, and the inhibition of bacterial and fungal growth. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
List of
Zukünftige Richtungen
1. Investigate the potential use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential anticancer agent in combination with other chemotherapeutic agents.
2. Develop new synthetic methods for this compound that are more efficient and cost-effective.
3. Investigate the use of this compound-based organic semiconductors in flexible and wearable electronics.
4. Study the mechanism of action of this compound in more detail to better understand its potential applications in various fields.
5. Investigate the potential use of this compound as a potential antimicrobial agent in combination with other antibiotics.
6. Explore the use of this compound as a potential neuroprotective agent in the treatment of neurodegenerative diseases.
7. Investigate the use of this compound as a potential photosensitizer in photodynamic therapy for cancer treatment.
Synthesemethoden
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Stille coupling reaction, and Buchwald-Hartwig amination. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromoquinoline-4-carboxylic acid with 4-(pyridin-4-yl)thiazol-2-ylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and cell division. This compound has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
In material science, this compound has been investigated as a potential organic semiconductor due to its high electron mobility and conductivity. This compound-based organic semiconductors have been used in the fabrication of field-effect transistors, organic light-emitting diodes, and solar cells.
Eigenschaften
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-7-9-23-10-8-14)16-12-18(20-6-3-11-28-20)24-17-5-2-1-4-15(16)17/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVJRQBRPAQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)
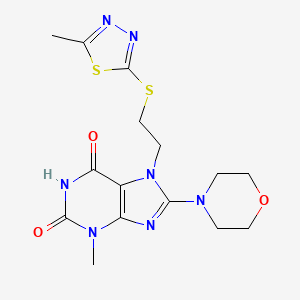
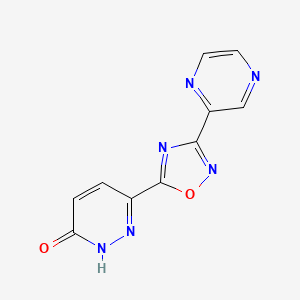
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)
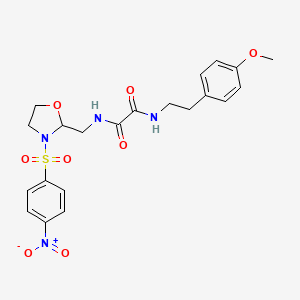
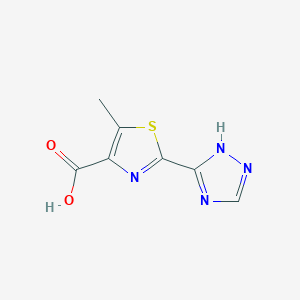


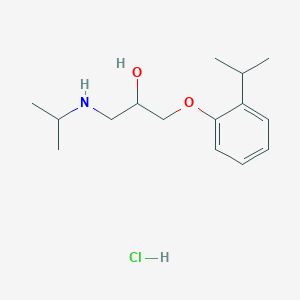
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2853073.png)
